2-Amino-4-(1,3-thiazol-2-yloxy)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O2S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-amino-4-(1,3-thiazol-2-yloxy)phenol |
InChI |
InChI=1S/C9H8N2O2S/c10-7-5-6(1-2-8(7)12)13-9-11-3-4-14-9/h1-5,12H,10H2 |
InChI Key |
KJRNAVJRYJWNRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=CS2)N)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Amino 4 1,3 Thiazol 2 Yloxy Phenol
Retrosynthetic Analysis of the 2-Amino-4-(1,3-thiazol-2-yloxy)phenol Core
A retrosynthetic analysis of this compound suggests several potential disconnections to arrive at simpler, commercially available starting materials. The core structure can be broken down into three primary components: a 1,3-thiazole ring, a phenol (B47542) ring, and an ether linkage.
The most logical disconnection is at the ether bond (C-O), which separates the molecule into a 2-substituted-1,3-thiazole and a hydroquinone (B1673460) derivative. This leads to two primary retrosynthetic pathways:
Pathway A: Disconnection of the Ar-O bond suggests a nucleophilic substitution reaction. This would involve a 2-halothiazole and 2-amino-1,4-dihydroxybenzene (2-aminohydroquinone) as key precursors.
Pathway B: An alternative disconnection at the thiazole-O bond points towards a reaction between a 2-hydroxythiazole derivative and an activated aminophenol.
Further disconnection of the 2-aminothiazole (B372263) precursor in Pathway A, using the logic of the well-established Hantzsch thiazole (B1198619) synthesis, leads to thiourea (B124793) and an α-halocarbonyl compound. The 2-aminohydroquinone can be conceptually derived from 1,4-benzoquinone (B44022) or a protected hydroquinone through nitration and subsequent reduction.
The amino and hydroxyl groups on the phenol ring are sensitive to many reaction conditions and will likely require protection and deprotection steps to achieve the desired regioselectivity and prevent unwanted side reactions. Therefore, a comprehensive synthetic plan must incorporate an orthogonal protecting group strategy.
Development and Optimization of Synthetic Pathways to this compound
Based on the retrosynthetic analysis, a forward synthesis can be proposed. The development of an efficient pathway requires careful consideration of the construction of each key structural element and the strategic use of protecting groups.
Strategies for the Construction of the 1,3-Thiazole Ring System
The Hantzsch thiazole synthesis is the most classical and widely used method for constructing the 2-aminothiazole ring. thieme-connect.comorganic-chemistry.org This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to directly install the 2-amino group. rsc.orgtandfonline.com
The general mechanism begins with the nucleophilic sulfur of thiourea attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step then leads to the formation of the aromatic thiazole ring. researchgate.net The reaction is often carried out in solvents like ethanol (B145695) and can be performed under neutral or acidic conditions. rsc.org Recent developments have explored solvent-free conditions and the use of catalysts like molecular iodine to improve reaction rates and yields. thieme-connect.comtandfonline.com
For the synthesis of a suitable precursor for our target molecule, a simple α-haloketone such as 2-chloroacetaldehyde or 1,3-dichloroacetone (B141476) could be reacted with thiourea to produce 2-amino-1,3-thiazole or a halogenated derivative, which can then be functionalized.
Table 1: Representative Conditions for Hantzsch 2-Aminothiazole Synthesis
| α-Haloketone | Thio-component | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Ethanol | Reflux | 30 min | 99 | rsc.org |
| Substituted Phenacyl Bromide | Thiourea | Ethanol | Room Temp | 2-5 min | High | researchgate.net |
| Bromoketones | Thiourea | Molecular Iodine / Ethanol | Room Temp | 10-15 min | 85-95 | tandfonline.com |
| α-Bromo Ketones | Thiourea | Solvent-free | Not specified | Seconds | Moderate to Excellent | thieme-connect.com |
Methodologies for the Formation of the Thiazol-2-yloxy Ether Linkage
The formation of the aryl ether linkage is a critical step in the synthesis of the target molecule. Two primary methods are suitable for this transformation: the Williamson ether synthesis and the Ullmann condensation.
The Williamson ether synthesis involves the reaction of an alkoxide or phenoxide with a primary alkyl halide or a compound with a suitable leaving group. masterorganicchemistry.combyjus.comwikipedia.org In the context of our target molecule, this would translate to the reaction of a deprotonated aminophenol derivative with a 2-halothiazole. The reaction proceeds via an SN2 mechanism. byjus.comwikipedia.org The phenoxide is typically generated in situ using a base such as sodium hydroxide (B78521) or potassium carbonate.
The Ullmann condensation is a copper-catalyzed reaction that couples an alcohol or phenol with an aryl halide, and is particularly useful for forming diaryl ethers. wikipedia.orgsynarchive.com Traditional Ullmann conditions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. This method would be applicable for coupling a 2-halothiazole with the aminophenol precursor or a 2-hydroxythiazole with a halogenated aminophenol derivative.
The choice between these methods would depend on the availability and reactivity of the halogenated precursors. For the Williamson synthesis, a 2-halothiazole would be required, while the Ullmann condensation offers more flexibility in the choice of coupling partners.
Table 2: Comparison of Ether Synthesis Methodologies
| Reaction | Nucleophile | Electrophile | Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | Phenoxide | 2-Halothiazole | Base (e.g., K2CO3), Solvent (e.g., DMF, Acetonitrile) | Well-established, often high-yielding for SN2. | Requires an activated (halo)thiazole. |
| Ullmann Condensation | Phenol | 2-Halothiazole | Cu catalyst (e.g., CuI), Base (e.g., Cs2CO3), Ligand, High Temp. | Broad scope for aryl halides. | Often requires high temperatures, catalyst can be expensive. |
Synthetic Approaches for the Introduction of the 2-Amino Group on the Phenol Ring
The introduction of an amino group ortho to a hydroxyl group on a benzene (B151609) ring is typically achieved through a two-step process: nitration followed by reduction.
Nitration: Phenols are highly activated towards electrophilic aromatic substitution, making direct nitration feasible. libretexts.orgbyjus.com Treatment of a protected hydroquinone derivative with dilute nitric acid can yield a mixture of ortho- and para-nitrophenols. byjus.com To achieve regioselectivity for the desired 2-nitro-4-hydroxyphenol derivative, the starting material and reaction conditions must be carefully chosen. Using a protecting group on one of the hydroxyls of hydroquinone before nitration could direct the nitro group to the desired position. Heterogeneous catalysts have also been developed for the nitration of phenols under milder conditions. researchgate.netsemanticscholar.org
Reduction: The subsequent reduction of the nitro group to an amine can be accomplished using various methods. researchgate.net Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a clean and efficient method. researchgate.net Chemical reduction methods, such as using metals like iron, tin, or zinc in acidic media, are also widely employed. chemcess.com
A plausible route would involve starting with 1,4-benzoquinone or hydroquinone, protecting one hydroxyl group, performing the nitration, and then reducing the nitro group to form the 2-amino-4-hydroxyphenol core, ready for etherification.
Orthogonal Protection and Deprotection Strategies for Key Functional Groups
Due to the presence of multiple reactive sites (two hydroxyl groups and one amino group) in the precursors, a robust orthogonal protection strategy is essential. Orthogonal protecting groups are those that can be removed under different conditions, allowing for selective deprotection at various stages of the synthesis. jocpr.comresearchgate.net
Amine Protection: The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl). libretexts.org
Phenol Protection: The hydroxyl groups of the phenol can be protected as ethers, such as the methoxymethyl (MOM) ether. The MOM group is stable to basic and nucleophilic reagents but can be cleaved under acidic conditions. libretexts.org
An effective strategy would involve the selective protection of one hydroxyl group of hydroquinone, followed by nitration and reduction. The resulting amino group could then be protected with a Boc group. After the ether linkage formation, the protecting groups can be removed sequentially or concurrently, depending on the chosen groups and deprotection conditions, to yield the final product.
Exploration of Chemical Reactivity and Derivatization Strategies for this compound
The structure of this compound contains three reactive centers: the primary aromatic amine, the phenolic hydroxyl group, and the thiazole ring. Each of these offers opportunities for further chemical derivatization.
Reactions of the Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions. Acylation with acyl chlorides or anhydrides would yield the corresponding amides. chemcess.com Sulfonylation with sulfonyl chlorides can produce sulfonamides. nih.gov It can also be diazotized and converted to other functional groups. chemcess.com Derivatization of the 2-amino group of thiazoles is a common strategy in the development of bioactive compounds. nih.gov
Reactions of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile. It can undergo O-alkylation or O-acylation. chemcess.com It also activates the aromatic ring for further electrophilic substitution, although the positions will be directed by both the hydroxyl and the thiazolyloxy groups.
Reactions of the Thiazole Ring: The thiazole ring itself can undergo electrophilic substitution, typically at the C5 position, which is activated by the amino group at C2. nih.gov For instance, halogenation can introduce a bromine or chlorine atom at this position. nih.gov
The interplay of these functional groups allows for a wide range of derivatization strategies to modify the compound's properties for various applications.
Electrophilic and Nucleophilic Substitutions on the Phenolic Moiety
The phenolic ring, activated by the hydroxyl and amino groups, is susceptible to electrophilic aromatic substitution. The directing effects of these ortho-, para-directing groups would likely favor substitution at the positions ortho to the hydroxyl group and ortho/para to the amino group. However, steric hindrance from the bulky thiazole-2-yloxy substituent would play a significant role in determining the regioselectivity of these reactions.
Conversely, nucleophilic aromatic substitution on the phenolic ring is generally challenging unless activated by strongly electron-withdrawing groups, which are absent in the parent molecule.
Table 1: Potential Electrophilic Substitution Reactions on the Phenolic Moiety
| Reaction Type | Reagents | Expected Product(s) |
| Nitration | HNO₃/H₂SO₄ | Mono- and di-nitro derivatives |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Mono- and di-halogenated derivatives |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acylated phenol derivatives |
| Friedel-Crafts Alkylation | RCl/AlCl₃ | Alkylated phenol derivatives |
Modifications at the Amino Group of the Phenol Ring
The primary amino group on the phenol ring is a versatile handle for a wide range of chemical transformations. These modifications can be used to introduce new functional groups and build more complex molecular architectures.
Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce specific functionalities.
Schiff Base Formation: Condensation with aldehydes or ketones yields Schiff bases (imines), which are valuable intermediates for the synthesis of various heterocyclic systems.
Diazotization: Treatment with nitrous acid (HONO) would convert the amino group into a diazonium salt. This intermediate can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.
Derivatization and Functionalization of the 1,3-Thiazole Ring
The 1,3-thiazole ring itself can undergo several types of reactions, although its reactivity is influenced by the electron-donating amino group and the ether linkage.
Electrophilic Substitution: The C5 position of the 2-aminothiazole ring is generally the most susceptible to electrophilic attack. Halogenation, nitration, and formylation are common electrophilic substitution reactions observed in 2-aminothiazole derivatives.
Reactions at the Amino Group: The exocyclic amino group at the C2 position of the thiazole ring exhibits reactivity similar to the amino group on the phenol ring and can undergo acylation, alkylation, and diazotization.
N-alkylation: The ring nitrogen of the thiazole can be alkylated to form thiazolium salts.
Advanced Synthetic Methodologies in the Preparation of this compound and its Derivatives
Modern synthetic techniques offer efficient and environmentally benign routes for the synthesis and derivatization of heterocyclic compounds.
Catalytic Approaches (e.g., Transition Metal Catalysis)
Transition metal catalysis has become an indispensable tool in organic synthesis. For the synthesis of the core structure of this compound, a key step would be the formation of the aryl ether bond. Copper- or palladium-catalyzed cross-coupling reactions (e.g., Ullmann condensation or Buchwald-Hartwig etherification) between a suitably substituted 2-halothiazole and an aminophenol derivative could be a viable strategy.
Furthermore, transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to functionalize the thiazole or phenolic rings, provided appropriate halo-derivatives are available.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has gained significant attention for its ability to accelerate reaction rates, improve yields, and enhance product purity. The synthesis of 2-aminothiazole derivatives is often expedited under microwave irradiation. For instance, the Hantzsch thiazole synthesis, a classical method for preparing thiazoles, can be performed efficiently under microwave conditions. It is conceivable that the synthesis and subsequent derivatization of this compound could be significantly optimized using microwave technology, leading to shorter reaction times and improved energy efficiency. petsd.orgjusst.org
Photochemical Reactions
Photochemical reactions offer unique pathways for the formation and functionalization of organic molecules. While specific photochemical reactions involving this compound are not documented, the thiazole ring is known to participate in various photochemical transformations. For instance, UV irradiation of some thiazole derivatives can lead to ring-opening or rearrangement reactions. researchgate.netgoogle.com The phenolic moiety can also be involved in photo-induced reactions, such as photo-Fries rearrangements of phenyl esters. The application of photochemical methods to this specific molecule could potentially lead to the discovery of novel derivatives with interesting properties.
Numerous searches were conducted to locate synthesis and characterization reports, which would typically include the requested spectroscopic data. These searches, however, did not yield any publications containing the specific analytical data required to construct the detailed article as per the provided outline.
It is important to note that while information exists for structurally related isomers, such as 4-(2-Amino-1,3-thiazol-4-yl)phenol, the strict adherence to the requested compound, "this compound," as per the user's instructions, prevents the use of data from these other compounds. The difference in the chemical structure, specifically the ether linkage (-O-) between the phenol and thiazole rings and the substitution pattern, would result in significantly different spectroscopic data.
Therefore, due to the absence of the necessary primary scientific data for "this compound," it is not possible to generate the requested article with the required level of scientific accuracy and detail for the specified sections:
Advanced Spectroscopic and Structural Elucidation of 2 Amino 4 1,3 Thiazol 2 Yloxy Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Without access to the foundational experimental data for the target molecule, any attempt to create the specified content would be speculative and would not meet the standards of a scientifically accurate and informative article. Should this data become available in published literature, the requested article can be generated.
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
No high-resolution mass spectrometry data for 2-Amino-4-(1,3-thiazol-2-yloxy)phenol is currently available in scientific literature. This technique would be crucial for confirming the elemental composition and molecular weight of the compound upon its synthesis. Furthermore, analysis of its fragmentation pattern would provide valuable insights into the molecule's structure and the relative strengths of its chemical bonds.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
There are no published X-ray crystallography studies for this compound. Should the compound be synthesized and crystallized, X-ray diffraction analysis would be essential to definitively determine its three-dimensional structure in the solid state. This would include precise measurements of bond lengths, bond angles, and torsional angles, as well as elucidating any intermolecular interactions such as hydrogen bonding or π-stacking that might be present in the crystal lattice.
Chiroptical Spectroscopy (if chiral centers are introduced in derivatives)
As the parent compound this compound is achiral, chiroptical spectroscopy is not applicable. Furthermore, no chiral derivatives of this specific compound have been reported in the literature. If chiral centers were to be introduced in future synthetic derivatives, techniques such as circular dichroism (CD) spectroscopy would be instrumental in characterizing their stereochemistry.
Theoretical and Computational Investigations of 2 Amino 4 1,3 Thiazol 2 Yloxy Phenol
Density Functional Theory (DFT) Studies for Ground State Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of modern computational chemistry for predicting the ground-state properties of molecules.
Geometry Optimization and Conformational Landscape Analysis
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a flexible molecule like 2-Amino-4-(1,3-thiazol-2-yloxy)phenol, which has several rotatable bonds (e.g., around the ether linkage and the amino group), a thorough conformational landscape analysis would be necessary. This would involve systematically rotating these bonds to identify all possible low-energy conformers and then performing a full geometry optimization on each to find the global minimum energy structure.
Table 1: Key Torsional Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Impact on Conformation |
| C(phenol)-O-C(thiazole)-N | Rotation around the ether linkage | Determines the relative orientation of the phenol (B47542) and thiazole (B1198619) rings. |
| H-N-C(phenol)-C | Rotation of the amino group | Influences intramolecular hydrogen bonding possibilities. |
| C-C-O-H | Rotation of the hydroxyl group | Affects intermolecular hydrogen bonding in condensed phases. |
This is a representative table of the types of data that would be generated from a conformational analysis.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, the HOMO would likely be localized on the electron-rich aminophenol ring, while the LUMO might be distributed over the electron-deficient thiazole ring.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. In this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, as well as the pi-system of the phenol ring, and positive potential around the hydrogen atoms of the amino and hydroxyl groups.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the stability of the molecule. NBO analysis can also quantify the charge transfer between different parts of the molecule. For this compound, NBO analysis would be used to understand the delocalization of electrons between the aminophenol and thiazole rings through the ether linkage and to quantify the donor-acceptor interactions within the molecule.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Simulations
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying the excited states of molecules. TD-DFT calculations can be used to predict the electronic absorption and emission spectra of a molecule. By simulating the UV-Vis spectrum, for instance, one can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). For this compound, TD-DFT would be instrumental in understanding its photophysical properties and how it interacts with light.
Table 2: Hypothetical TD-DFT Data for this compound
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Major Contribution |
| 3.8 | 326 | 0.45 | HOMO -> LUMO |
| 4.2 | 295 | 0.12 | HOMO-1 -> LUMO |
| 4.5 | 275 | 0.28 | HOMO -> LUMO+1 |
This table is a hypothetical representation of the kind of data that would be generated from TD-DFT calculations, illustrating predicted electronic transitions.
Molecular Dynamics (MD) Simulations for Solution Behavior and Conformational Flexibility
MD simulations could be used to study how the molecule behaves in a solvent, such as water or an organic solvent. This would involve simulating the movement of the molecule and surrounding solvent molecules over time. Such simulations would provide insights into:
Conformational Flexibility: Identifying the most stable shapes (conformations) of the molecule and how it transitions between them. The ether linkage and the bonds connecting the rings would be key areas of rotational flexibility.
Solvation Effects: Understanding how solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding between the amino and phenol groups with the solvent.
A typical data table from such a study might summarize the key dihedral angles and their average values or the predominant conformations observed during the simulation.
Computational Elucidation of Reaction Mechanisms and Transition States in this compound Synthesis
The synthesis of this compound would likely involve the formation of the ether bond between the phenol and the thiazole ring. Computational methods, particularly DFT, could be employed to investigate the reaction mechanism. This would involve:
Mapping the Reaction Pathway: Calculating the energy of the system as the reactants are converted into products.
Identifying Transition States: Locating the highest energy point along the reaction pathway, which represents the transition state. The structure and energy of this state are crucial for understanding the reaction kinetics.
Calculating Activation Energy: The energy difference between the reactants and the transition state determines how fast the reaction will proceed.
A data table in this context might list the calculated energies of reactants, transition states, and products, as well as the resulting activation energies.
Prediction of Nonlinear Optical (NLO) Properties and Other Advanced Material Characteristics
Computational chemistry is widely used to predict the potential of molecules for applications in materials science, such as in nonlinear optics. For this compound, this would involve calculating:
Polarizability (α): How easily the electron cloud of the molecule is distorted by an electric field.
First Hyperpolarizability (β): The key parameter that determines the second-order NLO response. A high β value is desirable for NLO materials.
These properties are typically calculated using quantum mechanical methods like DFT. The results would indicate whether the molecule has the potential to be an effective NLO material.
A data table summarizing these findings would list the calculated values for the dipole moment and hyperpolarizability components.
Structure Activity Relationship Sar Studies and Mechanistic Investigations of 2 Amino 4 1,3 Thiazol 2 Yloxy Phenol Derivatives
Design Principles for Derivatives Based on Target-Oriented Research
Information on the design principles for derivatives of 2-Amino-4-(1,3-thiazol-2-yloxy)phenol is not currently available in published research.
Correlation of Structural Modifications with Biological Response Profiles (Focus on Mechanism of Action)
Specific studies correlating structural modifications of this compound derivatives with their biological response profiles have not been found in the available literature. Therefore, a detailed analysis of the influence of substituents on the phenolic ring, modifications within the 1,3-thiazole core, and the role of the thiazol-2-yloxy linkage is not possible at this time.
Data regarding the influence of substituents on the phenolic ring of this compound on its biological potency is not available.
Research detailing the impact of modifications within the 1,3-thiazole core of this specific compound on biological activity is not present in the current body of scientific literature.
The specific role of the thiazol-2-yloxy linkage in the molecular recognition of this compound derivatives is a key area that requires future investigation, as no current data exists.
Mechanistic Elucidation of Molecular Interactions with Biological Targets
Without identified biological targets for this compound, the elucidation of its molecular interactions remains an open area for research.
There is no available information on the enzyme inhibition mechanisms or kinetics related to this compound and its derivatives.
Receptor Binding Mode Analysis and Ligand-Receptor Interactions
The therapeutic efficacy of any compound is fundamentally linked to its ability to interact with specific biological targets. For derivatives of this compound, molecular docking simulations have been instrumental in elucidating their binding modes within the active sites of various receptors.
Studies have shown that the thiazole (B1198619) ring, a core component of this compound series, often plays a crucial role in establishing key interactions. For instance, in the context of antimicrobial research, the nitrogen and sulfur atoms of the thiazole ring can form hydrogen bonds and other non-covalent interactions with amino acid residues in the target protein. One study on novel thiazole-based thiazolidin-4-one derivatives highlighted that the presence of certain moieties, such as methoxyphenyl and indole (B1671886) groups, contributed to a stronger binding affinity to target proteins.
Analysis of Molecular Recognition Events and Binding Affinities
The specific interactions between a ligand and its receptor, known as molecular recognition, are what drive the biological response. For this compound derivatives, these events are characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes electrostatic or pi-pi stacking interactions.
Binding affinity, a measure of the strength of these interactions, is a critical parameter in drug design. It is often quantified using metrics such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For a series of 2,4-disubstituted thiazole derivatives evaluated as potential tubulin polymerization inhibitors, IC50 values were found to be in the micromolar range, indicating potent activity. For example, certain derivatives displayed superior activity against various cancer cell lines with IC50 values ranging from 3.35 ± 0.2 to 18.69 ± 0.9 μM.
The table below summarizes the binding affinities of representative thiazole derivatives against a target receptor, illustrating how modifications to the core structure can influence potency.
| Compound | Target | Binding Affinity (kcal/mol) |
| 2j (2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one) | Antimicrobial Target | -6.8 |
| Chloramphenicol (Standard) | Antimicrobial Target | -7.4 |
This interactive table is based on data from a molecular docking study of thiazole-based derivatives, where a more negative value indicates a stronger binding affinity.
Computational Approaches to SAR: Molecular Docking and Ligand-Protein Interaction Profiling
Computational methods are indispensable tools for exploring the structure-activity relationships of this compound derivatives. Molecular docking, in particular, provides a three-dimensional model of how these ligands fit into the active site of a protein.
These docking studies allow researchers to visualize and analyze the key ligand-protein interactions. For example, a docking simulation might reveal that the amino group on the thiazole ring forms a critical hydrogen bond with a specific aspartate residue in the active site, while the phenol (B47542) ring engages in hydrophobic interactions with a nearby leucine (B10760876) or valine. This level of detail is invaluable for understanding the molecular basis of the compound's activity.
Ligand-protein interaction profiling takes this analysis a step further by systematically mapping all possible interactions between the ligand and the protein. This can help to identify not only the key binding interactions but also any potential steric clashes or unfavorable contacts that might detract from the binding affinity. This information is then used to guide the design of new derivatives with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds.
These models are built by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of the compounds with their experimentally determined biological activities. A study on (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives, which share the thiazole core, successfully used a 3D-QSAR method to develop a model with a high squared correlation coefficient (R²) of 0.96. This indicates a strong predictive power for the model.
Once a robust QSAR model is established, it can be used to virtually screen large libraries of potential derivatives, prioritizing those that are predicted to have the highest activity. This predictive capability significantly accelerates the lead optimization process, allowing medicinal chemists to focus their synthetic efforts on the most promising candidates, ultimately saving time and resources in the drug discovery pipeline.
Exploration of Biological Activities and Applications of 2 Amino 4 1,3 Thiazol 2 Yloxy Phenol and Its Analogs Mechanistic Focus
Investigations into Antimicrobial Potential and Modes of Action (e.g., Antibacterial, Antifungal, Antiviral)
The 2-aminothiazole (B372263) scaffold is a cornerstone in the development of new antimicrobial agents. mdpi.com Studies on analogs provide strong evidence for potential antibacterial, antifungal, and antiviral activities, often linked to their specific structural modifications.
Antibacterial and Antifungal Activity
Research into new derivatives of [2-amino-4-(phenyl)-1,3-thiazole] has demonstrated notable antifungal and antibacterial properties. For instance, analogs with 4-chloro- or 4-bromophenyl substitutions have shown distinguished activity against the fungal pathogens Candida albicans and Candida glabrata. These same compounds exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. However, they were found to be inactive against Gram-negative bacteria.
The antimicrobial efficacy of thiazole (B1198619) derivatives is closely tied to the nature of the substituents on the phenyl ring. It has been observed in related thiadiazole structures that the presence of halogens on the phenyl moiety tends to increase antibacterial activity, particularly against Gram-positive strains. Conversely, the inclusion of oxygenated substituents often imparts significant antifungal properties.
Antiviral Activity
The 2-aminothiazole moiety is also recognized as a valuable pharmacophore for antiviral drug development, particularly against Human Immunodeficiency Virus (HIV). Structure-activity relationship (SAR) studies on related 2-amino-1,3,4-thiadiazole (B1665364) derivatives suggest that the electronic properties of substituents on the N-aryl group influence antiviral potency. Specifically, the introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the phenyl ring has been shown to enhance anti-HIV activity when compared to unsubstituted phenyl analogs. mdpi.com Some chiral 2-substituted 5-(phenylamino)-1,3,4-thiadiazoles have shown in vitro inhibitory activity against both HIV-1 and HIV-2 strains. mdpi.com
Mechanistic Studies of Anticancer Activity (e.g., DNA Binding, Apoptosis Induction Pathways, Enzyme Inhibition)
The 2-aminothiazole nucleus is a fundamental component of several clinically approved anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib (B193332). nih.gov Research into its analogs has uncovered multiple mechanisms through which these compounds exert their cytotoxic effects against cancer cells.
Enzyme Inhibition
A primary mechanism of anticancer action for 2-aminothiazole analogs is the inhibition of key enzymes involved in cancer cell proliferation and survival. nih.gov
Kinase Inhibition: Many derivatives act as potent inhibitors of various protein kinases, which are crucial for cell signaling pathways that regulate growth and division. For example, Dasatinib targets multiple tyrosine kinases.
Tubulin Polymerization Inhibition: Some N,4-diaryl-1,3-thiazole-2-amine analogs have been identified as tubulin inhibitors. nih.gov By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death.
GMP Synthetase Inhibition: Certain 2-benzamido-4-(isothiocyanatomethyl)thiazole (B117383) derivatives have shown potent inhibitory activity against GMP synthetase, an enzyme essential for the synthesis of guanine (B1146940) nucleotides, which are vital for DNA and RNA synthesis. nih.gov
Cell Cycle Arrest and Apoptosis Induction
Disruption of the cell cycle is another key anticancer strategy of 2-aminothiazole derivatives.
G0/G1 and G2/M Phase Arrest: Studies have shown that different analogs can induce cell cycle arrest at different phases. For example, one derivative was found to prevent the interaction of Hec1 and Nek2 proteins in K562 leukemia cells, leading to G0/G1 arrest. nih.gov Another study on a different thiazole derivative in Leukemia HL-60 cells revealed cell cycle arrest at the G2/M phase. researchgate.net
Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a common outcome of treatment with these compounds. This is often mediated through the intrinsic mitochondrial pathway. Mechanistic studies have shown that apoptosis induction is associated with the activation of executioner caspase-3, the downregulation of the anti-apoptotic protein Bcl-2, and the upregulation of the pro-apoptotic protein Bax. nih.govresearchgate.net In breast cancer cell lines (MCF-7), certain aminothiophene derivatives have been shown to effectively induce both apoptosis and necrosis. orientjchem.org
DNA Binding
While not the most common mechanism for this class, some thiazole-containing structures can interact directly with DNA. For instance, synthetic fragments of the natural anticancer agent bleomycin, which contain a bithiazole carboxamide moiety, have been shown to bind to DNA. nih.gov This interaction is a critical part of bleomycin's DNA-cleaving mechanism.
| Analog Class | Cancer Cell Line | Observed Mechanism | Key Findings |
|---|---|---|---|
| N,4-diaryl-1,3-thiazole-2-amines | SGC-7901, A549, HT-1080 | Tubulin Inhibition | Moderate antiproliferative activity in the µM range. nih.gov |
| TH-39 (a 2-aminothiazole derivative) | K562 (Leukemia) | Cell Cycle Arrest (G0/G1), Apoptosis | Inhibits Hec1-Nek2 interaction; IC50 of 0.78 µM. nih.gov |
| Ethyl β-[4-(p-chlorophenyl)thiazole-2-ylamino]-α-cyano acrylate (B77674) (Compound 4b) | HL-60 (Leukemia) | Cell Cycle Arrest (G2/M), Apoptosis | Increased caspase-3 concentration by 4-fold. researchgate.net |
| Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 4) | MCF-7 (Breast Cancer) | Apoptosis and Necrosis Induction | Significant reduction in cell viability (26.86%). orientjchem.org |
Exploration of Anti-inflammatory and Antioxidant Mechanisms of Action
Analogs of 2-Amino-4-(1,3-thiazol-2-yloxy)phenol, particularly those incorporating the 2-aminothiazole and phenol (B47542) moieties, have been investigated for their potential to combat inflammation and oxidative stress through various mechanisms.
Anti-inflammatory Mechanisms
The anti-inflammatory activity of 2-aminothiazole derivatives is primarily attributed to their ability to inhibit key enzymes in the arachidonic acid metabolic pathway. researchgate.net
Cyclooxygenase (COX) Inhibition: These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins (B1171923), key mediators of inflammation, pain, and fever. nih.gov Some analogs, such as 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol, have demonstrated selective inhibition of COX-2. globalresearchonline.net Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
Dual COX/LOX Inhibition: A number of thiazole derivatives have been developed as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX). nih.govnih.gov The 5-LOX enzyme is responsible for producing leukotrienes, another class of potent inflammatory mediators. By simultaneously blocking both pathways, these dual inhibitors can offer a broader spectrum of anti-inflammatory activity. The mechanism involves the reduction in the expression of COX-2 and 5-LOX genes, leading to decreased levels of prostaglandins (PGE2) and leukotrienes (LTB4). nih.gov
Antioxidant Mechanisms
The antioxidant properties of these compounds, especially those containing a phenolic hydroxyl group, are linked to their ability to neutralize reactive oxygen species (ROS) and other free radicals. royalsocietypublishing.org
Radical Scavenging: The primary antioxidant mechanism is believed to be free radical scavenging. Phenolic compounds are excellent hydrogen atom donors. royalsocietypublishing.org Through a Hydrogen Atom Transfer (HAT) mechanism, the phenolic hydroxyl group can donate its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization of the unpaired electron across the aromatic ring, making it relatively unreactive. ekb.eg
Electron Transfer: An alternative mechanism is Single Electron Transfer (SET), where the phenol donates an electron to the radical, forming a radical cation.
Specific Radical Neutralization: Studies on various aminothiazole derivatives have demonstrated their ability to scavenge a range of radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical cation, hydroxyl radicals, and nitric oxide (NO) radicals. acs.org Mechanistic studies using pulse radiolysis have shown that one aminothiazole analog scavenges peroxyl radicals with a high bimolecular rate constant. acs.org Furthermore, these compounds can inhibit lipid peroxidation and protein oxidation induced by free radical generators. acs.org
The combination of a thiazole nucleus, which can also contribute to radical stabilization, and a phenol group creates a potent scaffold for developing effective antioxidant agents. nih.govresearchgate.net
Role in Coordination Chemistry and Metal Complex Formation
The 2-aminothiazole scaffold, particularly when combined with other functional groups like phenols, serves as a versatile ligand in coordination chemistry. The presence of multiple heteroatoms—specifically the nitrogen and sulfur atoms of the thiazole ring, the exocyclic amino group, and the oxygen of the phenol group—provides several potential binding sites for metal ions. researchgate.net
Thiazole derivatives readily form stable coordination complexes with a variety of transition metals, including cobalt (II), nickel (II), copper (II), zinc (II), and platinum (II). orientjchem.orgekb.egacs.org The coordination typically occurs through the endocyclic nitrogen atom of the thiazole ring and another donor atom from a substituent, forming a chelate ring which enhances the stability of the complex.
In many Schiff base derivatives prepared from 2-aminothiazoles and salicylaldehydes, the ligand acts as a bidentate or tridentate agent. acs.org Coordination with the metal ion often involves:
The nitrogen atom of the imine (-CH=N-) group.
The deprotonated oxygen atom of the phenolic hydroxyl (-OH) group.
The endocyclic nitrogen atom of the thiazole ring.
Spectroscopic studies (FT-IR, UV-Vis) confirm the formation of these complexes. For example, a shift in the vibrational frequency of the C=N (azomethine) bond in the IR spectrum upon complexation indicates the involvement of the imine nitrogen in bonding to the metal center. nih.gov Similarly, changes in the electronic spectra suggest ligand-to-metal charge transfer interactions. acs.org The resulting metal complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. ekb.egacs.org
The formation of these metal complexes is significant as it can dramatically alter and often enhance the biological activity of the parent thiazole ligand. royalsocietypublishing.orgmdpi.com
| Ligand Type | Metal Ions | Typical Coordination Sites | Resulting Geometry |
|---|---|---|---|
| Aminothiazole Schiff Bases with Phenol Group | Co(II), Ni(II), Cu(II), Zn(II) | Azomethine Nitrogen, Phenolic Oxygen | Octahedral acs.org |
| 2-Hydroxybenzylidene-4-(phenyl)-2-aminothiazole | Pt(II) | Deprotonated Hydroxyl Oxygen, Imine Nitrogen | Square Planar ekb.eg |
| 5-N-Arylaminothiazoles with Pyridyl Groups | Ni(II), Zn(II) | Thiazole and Pyridyl Nitrogen atoms (Bidentate) | Dinuclear (Ni), 2:1 Ligand:Metal (Zn) nih.gov |
| Thiazole-derived Schiff Bases | Co(II), Ni(II), Cu(II), Cd(II) | Imine Nitrogen, Thiazole Nitrogen | Varies orientjchem.org |
Potential in Advanced Functional Materials and Chemical Sensors
Thiazole-based compounds, including analogs of this compound, are of growing interest in materials science due to their unique electronic and photophysical properties. researchgate.net These properties make them suitable for applications in luminescent materials and chemical sensors.
The thiazole ring can be incorporated into larger conjugated systems, such as donor-π-acceptor fluorophores, which are responsive to their environment. researchgate.net The inherent fluorescence of some thiazole derivatives, like Thiazole Orange (TO), is a key feature. TO is a well-known DNA intercalator that exhibits a significant increase in fluorescence quantum yield upon binding to nucleic acids. This 'turn-on' fluorescence mechanism is due to the restriction of intramolecular rotation in the bound state, a principle that is widely exploited in sensor design. nih.govmdpi.com
This principle has been extended to create a variety of chemical sensors:
Ion Sensing: Thiazole-based ligands can be designed to selectively bind to specific metal ions. For instance, some derivatives show enhanced fluorescence emission upon complexation with Zn²⁺, making them effective sensors for this biologically important ion. nih.gov Other probes have been developed for detecting ions like Cu²⁺ and S²⁻. nih.gov
Sensing of Small Molecules: By functionalizing the thiazole scaffold with specific reactive groups, sensors for biologically relevant small molecules can be created. A notable example is a benzothiazole-based fluorescent probe designed to detect hydrogen peroxide (H₂O₂), a key reactive oxygen species in cellular signaling and oxidative stress. nih.gov
Luminescent Metal-Organic Frameworks (MOFs): Thiazole-containing ligands are used as building blocks for constructing luminescent MOFs. These porous materials can act as highly sensitive and selective chemical sensors, where the analyte adsorption within the pores modulates the luminescence of the framework. mdpi.com
The combination of a thiazole heterocycle with a phenol group offers further opportunities for sensor design, as phenolic compounds themselves are targets of environmental sensing and can participate in excited-state proton transfer (ESPT) processes, which is a mechanism used in many fluorescent probes. nih.govnih.gov
Application as Chemical Probes for Elucidating Biological Pathways
The unique fluorescent properties of thiazole derivatives make them excellent candidates for use as chemical probes in biological research. nih.gov These probes can be designed to interact with specific biomolecules or to respond to changes in the cellular environment, allowing for the visualization and study of complex biological pathways in real-time.
Bio-imaging: Thiazole-based fluorescent dyes are used for labeling and imaging subcellular structures and specific cell types. For example, derivatives of Thiazole Orange have been modified with targeting moieties like folic acid to specifically label and image breast cancer cells, which often overexpress folate receptors. nih.gov Probes have also been successfully applied to image the distribution of analytes like cysteine and hydrogen peroxide in living cells and even in whole organisms like zebrafish. nih.govrsc.org
'Turn-On' Probes for Biomolecules: A key application is the development of 'turn-on' sensors that are non-fluorescent or weakly fluorescent in their free state but become highly fluorescent upon binding to a specific target. This provides a high signal-to-noise ratio, which is ideal for detecting biomolecules present at low concentrations. Thiazole Orange itself is a prime example, being used in probes to detect specific DNA and RNA sequences. mdpi.com This principle has been adapted to create probes for a wide range of other targets.
Monitoring Biological Processes: By targeting enzymes or other key proteins, thiazole-based probes can be used to monitor their activity within a cell. For example, a probe that changes its fluorescence upon being cleaved by a specific protease could be used to map out the activity of that enzyme during processes like apoptosis. While specific examples for this compound are not available, the broader class of thiazole compounds provides a versatile platform for creating such molecular tools to elucidate complex biological pathways. globalresearchonline.netnih.gov
Future Perspectives and Emerging Research Avenues for 2 Amino 4 1,3 Thiazol 2 Yloxy Phenol
Development of Unexplored Synthetic Routes and Green Chemistry Advancements
The synthesis of the 2-Amino-4-(1,3-thiazol-2-yloxy)phenol scaffold provides significant opportunities for methodological innovation, particularly through the lens of green chemistry. Traditional synthesis of thiazole (B1198619) derivatives often involves hazardous reagents and generates considerable waste. nih.gov Future research should focus on developing more sustainable and environmentally benign synthetic pathways. bepls.com
Emerging green techniques that could be adapted for this scaffold include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. jusst.orgjusst.org For the synthesis of 2-aminothiazoles, microwave irradiation has proven to be an efficient and effective green method. jusst.orgresearchgate.net
Ultrasound-Assisted Synthesis: Sonication offers another energy-efficient method to promote reactions, leading to high yields and pure products in shorter timeframes compared to conventional methods. nih.govtandfonline.com
Green Catalysts and Solvents: The use of recyclable catalysts, such as reusable nanoparticles, and benign solvents like water or polyethylene (B3416737) glycol (PEG), can significantly reduce the environmental impact of the synthesis. bepls.comnih.govacs.org One-pot, multi-component reactions in aqueous media represent a particularly promising green approach. acs.org
The synthesis of this compound involves two key bond formations: the thiazole ring and the ether linkage. Unexplored routes could involve building the thiazole ring onto a pre-formed 4-aminophenoxy precursor or, conversely, forming the ether linkage by coupling a 2-halothiazole derivative with 4-aminophenol. Applying green chemistry principles to these approaches could offer significant advantages in terms of sustainability and efficiency. nih.govresearchgate.net
| Parameter | Conventional Methods | Potential Green Alternatives | Anticipated Benefits |
|---|---|---|---|
| Energy Source | Thermal heating (reflux) | Microwave irradiation, Ultrasound jusst.orgtandfonline.com | Reduced reaction time, lower energy consumption |
| Solvents | Volatile organic compounds (VOCs) | Water, PEG, ionic liquids, solvent-free bepls.com | Reduced toxicity and environmental pollution |
| Catalysts | Homogeneous acids/bases, transition metals | Reusable solid catalysts (e.g., NiFe2O4 NPs), biocatalysts nih.govacs.org | Easy separation, catalyst recycling, reduced waste |
| Efficiency | Often multi-step, moderate yields | One-pot, multi-component reactions acs.org | Higher atom economy, simplified procedures, improved yields |
Integration of Advanced Computational and Data Science Methodologies (e.g., Machine Learning for SAR)
Computational tools are indispensable in modern drug discovery for predicting the biological activities of novel compounds. nih.gov For a scaffold like this compound, Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the physicochemical properties of its derivatives and their biological activity. nih.govtandfonline.com
Future research should employ machine learning (ML) algorithms—such as multiple linear regression (MLR), artificial neural networks (ANN), and support vector machines (SVM)—to build robust and predictive QSAR models. nih.gov These models can guide the rational design of new analogs with enhanced potency and selectivity. For example, a QSAR study on a series of 2-aminothiazole (B372263) derivatives identified key molecular descriptors that influence their inhibitory activity, providing a roadmap for future structural modifications. tandfonline.com A similar approach for this compound analogs could rapidly identify promising candidates for synthesis and testing.
Molecular docking and molecular dynamics (MD) simulations can further elucidate the binding modes of these compounds within the active sites of target proteins, such as kinases or enzymes involved in inflammation. researchgate.nettandfonline.com This in-silico analysis helps to understand the key interactions necessary for biological activity and can predict the potential impact of structural changes. tandfonline.com
| Descriptor Class | Example Descriptor | Potential Influence on Biological Activity |
|---|---|---|
| Topological | Moreau-Broto autocorrelation (ATSC1i) tandfonline.com | Describes the distribution of atomic properties across the molecular structure. |
| Electronic | Partial charges (MATS8c) tandfonline.com | Influences electrostatic interactions with the target protein. |
| Physicochemical | LogP (lipophilicity) | Affects membrane permeability and binding to hydrophobic pockets. |
| Steric/Geometric | Molecular surface area (RPSA) tandfonline.com | Relates to the size and shape of the molecule and its fit within the binding site. |
Exploration of Polypharmacology and Multi-target Approaches (Mechanistic)
Complex multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic strategies that go beyond the "one drug, one target" paradigm. nih.gov Polypharmacology, the design of single molecules that can modulate multiple biological targets, is an emerging and powerful approach. nih.gov The this compound scaffold is an excellent candidate for developing multi-target agents due to the known diverse activities of its components.
Thiazole derivatives have been identified as inhibitors of a wide range of enzymes, including various kinases (e.g., Akt, Aurora kinases), histone deacetylases (HDACs), and STAT3. nih.gov The aminophenol moiety is also present in compounds with multi-target neuroprotective activity, including antioxidant and enzyme-inhibiting properties. nih.govacs.org
A future research direction would be to rationally design derivatives of this compound that can simultaneously inhibit key targets in a disease pathway. For instance, in cancer therapy, a single compound could be engineered to inhibit a protein kinase like VEGFR-2 while also targeting another signaling protein like EGFR, a strategy that can produce synergistic effects. mdpi.com Similarly, for neuroinflammatory diseases, a molecule could be designed to inhibit enzymes like matrix metalloproteinases (MMPs) while also leveraging the phenolic group for antioxidant activity to protect against oxidative stress. nih.gov
Design and Synthesis of Prodrugs and Targeted Delivery Systems (Mechanistic Design)
The clinical success of a drug molecule depends heavily on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The this compound structure contains functional groups—specifically the phenolic hydroxyl and the exocyclic amino group—that are ideal handles for prodrug design. nih.govresearchgate.net
A prodrug is an inactive derivative of a drug that is converted to the active form in the body. frontiersin.org This strategy can be used to overcome issues such as poor solubility, chemical instability, or rapid metabolism. researchgate.netresearchgate.net The phenolic group is particularly amenable to modification, allowing for the creation of various ester, carbonate, or phosphate (B84403) prodrugs. nih.gov These promoieties can be designed to be cleaved by specific enzymes at the target site, leading to a localized release of the active drug.
Targeted delivery systems offer another avenue to enhance therapeutic efficacy and reduce off-target effects. This could involve conjugating the molecule to a targeting ligand that binds to receptors overexpressed on diseased cells or encapsulating the compound within nanocarriers like liposomes or polymeric nanoparticles. scite.ainih.gov
| Prodrug Type | Promoieties | Activation Mechanism | Potential Advantage |
|---|---|---|---|
| Esters | Acetyl, Pivaloyl, Succinate | Hydrolysis by esterases scite.ai | Increased lipophilicity and membrane permeability |
| Carbonates | Alkoxycarbonyl | Enzymatic/chemical hydrolysis nih.gov | Controlled release of the parent drug |
| Phosphates | Phosphate esters | Cleavage by alkaline phosphatases nih.gov | Greatly improved aqueous solubility |
| Carbamates | N-substituted carbamoyl | Enzymatic/chemical hydrolysis researchgate.net | Improved metabolic stability |
Cross-Disciplinary Research Initiatives and Collaborative Opportunities
Realizing the full potential of the this compound scaffold will require a highly collaborative and cross-disciplinary approach. The diverse biological activities associated with thiazoles—spanning anticancer, anti-inflammatory, antimicrobial, and CNS-related effects—necessitate a wide range of expertise. mdpi.comresearchgate.netnih.gov
Future research initiatives should foster collaborations between:
Medicinal and Synthetic Chemists: To design and synthesize novel analogs using green and efficient methods.
Computational Biologists and Data Scientists: To build predictive models for activity and toxicity, guiding the synthetic efforts.
Pharmacologists and Cell Biologists: To conduct in vitro and in vivo testing to validate biological activity and elucidate mechanisms of action.
Pharmaceutical Scientists: To develop formulations, including prodrugs and targeted delivery systems, to optimize drug properties.
Clinical Researchers: To translate the most promising lead compounds from preclinical studies into clinical evaluation.
Such collaborative projects, integrating expertise from academia and industry, will be crucial for navigating the complex path of drug discovery and development and for exploring the therapeutic applications of this promising chemical scaffold. chemscene.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
